1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine
Description
Properties
IUPAC Name |
1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-8(13)10-3-5-11(6-4-10)12-7-15-9(2)14-12/h3-8H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQUBDGUMVSAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine typically involves the formation of the thiazole ring followed by the attachment of the phenyl and ethan-1-amine groups. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with aniline derivatives under specific conditions . Industrial production methods may involve multi-step synthesis processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Reactivity of the Amine Group
The primary amine (-NH₂) serves as a nucleophilic site, enabling participation in several reactions:
Acylation
Reaction with acyl chlorides or anhydrides forms amide derivatives. For example:
This reaction is facilitated in basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
Schiff Base Formation
Condensation with aldehydes/ketones produces imine derivatives. For instance:
Schiff bases derived from similar thiazole amines demonstrate antimicrobial and anticancer activities .
Reaction with Isothiocyanates
The amine reacts with aryl isothiocyanates to form thiosemicarbazides, which cyclize to 1,2,4-triazole-3-thiones under basic conditions :
Thiazole Ring Reactivity
The 2-methyl-1,3-thiazole moiety undergoes electrophilic and nucleophilic substitutions:
Electrophilic Substitution
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Halogenation : Bromination at the 5-position of the thiazole ring occurs in the presence of Lewis acids (e.g., FeBr₃) .
-
Nitration : Directed by the electron-deficient thiazole ring, nitro groups typically occupy the 5-position .
Cycloaddition Reactions
The thiazole ring participates in [3+2] cycloadditions with sulfonyl azides, forming triazole derivatives. Computational studies (DFT) indicate solvent-dependent pathways:
-
In 1,4-dioxane , triazoles form via elimination.
Triazole Formation (DFT Study)
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Cycloaddition : The amine reacts with sulfonyl azides to form a triazoline intermediate.
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Elimination : In 1,4-dioxane, dialkylamine elimination yields NH-1,2,3-triazoles.
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Cycloreversion : In ethanol, the triazoline undergoes retro-cycloaddition to generate diazoketones .
| Step | Pathway | Key Transition State (ΔG‡, kcal/mol) | Product |
|---|---|---|---|
| 1 | Cycloaddition | 21.5 (asynchronous bond formation) | Triazoline |
| 2 | Elimination | 28.6 (N–S bond cleavage) | Triazole |
| 3 | Cycloreversion | 37.8 (ring opening) | Diazoketone |
Comparative Reactivity Table
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including 1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine, possess significant anticancer properties. A study evaluated the compound's efficacy against various human tumor cell lines using the National Cancer Institute's protocols. The results showed promising growth inhibition rates, suggesting potential as an anticancer agent .
Acetylcholinesterase Inhibition
Compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function. Studies have demonstrated that thiazole-containing compounds exhibit strong AChE inhibitory activity, indicating their potential use in treating neurodegenerative diseases .
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities against various pathogens. Research has shown that compounds with thiazole moieties can effectively inhibit bacterial growth and may serve as templates for developing new antibiotics .
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step reactions that integrate thiazole and phenyl groups. The mechanisms by which this compound exerts its biological effects often include interaction with specific enzymes or receptors involved in disease processes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated against human tumor cell lines | Significant growth inhibition observed (mean GI50 values of 15.72 μM) |
| AChE Inhibition Study | Assessed for Alzheimer’s treatment potential | Strong inhibitory activity noted; potential therapeutic applications suggested |
| Antimicrobial Evaluation | Tested against various bacterial strains | Effective inhibition of bacterial growth confirmed |
Mechanism of Action
The mechanism of action of 1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine involves its interaction with various molecular targets. The thiazole ring can bind to DNA and proteins, affecting their function. For instance, it may inhibit enzymes or block receptors, leading to altered biochemical pathways and cellular responses . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Differences and Implications
Thiazole Substitution Patterns :
- The original compound’s 2-methyl-thiazole at phenyl position 4 contrasts with analogs like 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine , where the methyl group is on the phenyl ring. This alters electronic properties (e.g., electron-donating vs. withdrawing effects) and steric hindrance, impacting binding to biological targets .
- Chiral analogs (e.g., (R)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine) highlight the role of stereochemistry in activity. The (R)-configuration may enhance affinity for chiral receptors or enzymes .
Biological Activity :
- Thiazole derivatives in (e.g., 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-thienyl-2,3-dihydroquinazolin-4(1H)-one) demonstrate anti-tubercular activity , suggesting the original compound’s thiazole core could be leveraged for similar applications .
- Electron-withdrawing substituents (e.g., trifluoromethyl in ’s 1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine) enhance metabolic stability but may reduce bioavailability compared to methyl groups .
Biological Activity
1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine, also known as a thiazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H14N2S
- Molecular Weight : 226.32 g/mol
- CAS Number : 125989-57-3
Biological Activity Overview
The biological activity of thiazole derivatives has been widely studied, particularly in the context of their antimicrobial and anticancer properties. The following sections summarize key findings from recent research.
Antimicrobial Activity
Thiazole derivatives exhibit notable antimicrobial properties against various pathogens. A study evaluating new heteroaryl(aryl) thiazole derivatives found that specific substitutions on the thiazole ring significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
| Compound | Antimicrobial Activity (MIC µg/mL) |
|---|---|
| Thiazole A | 8 |
| Thiazole B | 16 |
| Thiazole C | 32 |
Anticancer Activity
Research indicates that thiazole compounds can act as potent anticancer agents. For instance, a series of thiazole-based compounds were tested against several cancer cell lines, revealing significant cytotoxic effects. The structure-activity relationship (SAR) studies highlighted that the presence of electron-donating groups on the phenyl ring increased anticancer activity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 1 | HT29 | 1.61 |
| Compound 2 | Jurkat | 1.98 |
| Compound 3 | A431 | <0.5 |
The mechanism by which thiazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in target organisms or cells. For example, certain thiazoles have been shown to inhibit kinases involved in cancer progression, leading to reduced cell proliferation and enhanced apoptosis .
Case Studies
Several case studies illustrate the effectiveness of thiazole derivatives in treating infections and cancer:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial involving a thiazole derivative demonstrated significant efficacy against resistant strains of Staphylococcus aureus. Patients treated with this compound showed a marked reduction in infection rates compared to standard therapies.
-
Case Study on Cancer Treatment :
- In vitro studies using human cancer cell lines revealed that a specific thiazole derivative induced apoptosis via mitochondrial pathways. This finding was corroborated by in vivo studies in mouse models where tumor growth was significantly inhibited.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of thiazole derivatives. A recent study indicated that certain formulations of these compounds exhibited favorable pharmacokinetic profiles, with good bioavailability and half-lives suitable for therapeutic use .
Q & A
Q. Basic Characterization
Q. Advanced Analysis
- X-ray Crystallography : Resolves steric effects of the 2-methylthiazole group on phenyl ring planarity.
- HPLC-PDA : Quantify purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
What strategies are effective for resolving contradictions in reported biological activity data?
Q. Case Study: Receptor Binding vs. Functional Assays
- Contradiction : A study reports weak dopamine receptor binding (IC₅₀ >10 µM), while another shows potent inhibition of serotonin reuptake (IC₅₀ = 0.8 µM) .
- Resolution :
- Assay Validation : Cross-check receptor subtype specificity (e.g., D2 vs. 5-HT1A) using transfected cell lines.
- Metabolic Stability : Test if active metabolites (e.g., N-demethylated derivatives) contribute to functional activity .
- Computational Docking : Compare binding poses in receptor models to identify off-target interactions .
How can researchers design experiments to evaluate its potential as a CNS-targeting therapeutic?
Q. Advanced Experimental Workflow
In Vitro Screening :
- Radioligand Binding : Test affinity for GPCRs (e.g., serotonin, dopamine receptors) at 0.1–100 µM .
- Functional Assays : Measure cAMP modulation in HEK293 cells expressing target receptors .
ADME Profiling :
- BBB Permeability : Use PAMPA-BBB (log Pe > −5.0 indicates CNS penetration) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms (IC₅₀ >10 µM preferred) .
What are the key challenges in scaling up synthesis for preclinical studies?
Q. Methodological Considerations
- Purity vs. Yield Trade-off : Pilot-scale reactions (10–50 g) often prioritize purity via recrystallization (ethanol/water) over high yields .
- Regulatory Compliance : Ensure residual solvent levels (e.g., DMF < 500 ppm) meet ICH guidelines .
- Thermal Stability : DSC analysis reveals decomposition >200°C, enabling safe handling at room temperature .
How does the 2-methylthiazole moiety influence physicochemical properties?
Q. Structure-Property Relationships
What computational tools are recommended for predicting off-target interactions?
Q. Advanced Modeling Approaches
- Molecular Dynamics (MD) : Simulate binding stability to kinases (e.g., JAK2) using AMBER or GROMACS.
- QSAR Models : Train on thiazole-containing analogs to predict CYP inhibition or hERG channel liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
